While the specific compound Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate is not mentioned, substituted pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This is due to their structural similarity to purines, naturally occurring molecules crucial for various biological processes. [] This similarity allows pyrazolo[1,5-a]pyrimidines to interact with biological targets, potentially mimicking or interfering with the actions of purines. [] This characteristic renders them promising candidates for developing new drugs with diverse biological activities.
Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate is a heterocyclic compound characterized by its unique pyrazolo-pyrimidine structure. This compound falls under the category of pyrazolopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula for Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.
The synthesis of Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate typically involves several steps that may include cyclization reactions. A common synthetic route involves the reaction of appropriate precursors such as ethyl cyanoacetate and hydroxypyrazole derivatives in the presence of a base. The reaction conditions are crucial for achieving good yields and purity.
The molecular structure of Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate can be represented using various chemical notation systems:
InChI=1S/C9H10N4O3/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3
CCOC(=O)C1=C2N=C(C=CN2N=C1)O
These notations convey the arrangement of atoms and the connectivity within the molecule.
The molecular weight of Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate is approximately . Its structural features include a hydroxyl group (-OH) at the 5-position and an ethoxycarbonyl group (-COOC2H5) at the 2-position.
Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate can participate in various chemical reactions due to its functional groups. Key reactions include:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with its functional groups. For instance, the presence of electron-withdrawing groups can enhance nucleophilicity at specific sites on the molecule.
The mechanism of action for Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate largely depends on its biological targets. Research indicates that compounds in this class can inhibit specific kinases involved in cellular signaling pathways.
Studies have shown that pyrazolo-pyrimidine derivatives exhibit inhibitory effects on various enzymes such as microtubule affinity-regulating kinase (MARK), which plays a role in cell cycle regulation and cancer progression.
Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate is typically a solid at room temperature with moderate solubility in polar solvents like water and ethanol.
Key chemical properties include:
Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate has potential applications in medicinal chemistry due to its biological activity against various targets involved in cancer and other diseases. Research continues to explore its efficacy as an inhibitor for specific kinases and its role in drug development for treating conditions like acute myeloid leukemia and other malignancies.
Pyrazolo[1,5-a]pyrimidine derivatives constitute a privileged scaffold in medicinal chemistry due to their exceptional bioisosteric properties and structural adaptability. As adenine mimetics, these bicyclic heterocycles effectively participate in critical hydrogen-bonding interactions with biological targets, mimicking purine nucleobases in enzyme active sites [4] [10]. The planar, electron-rich system enables π-π stacking interactions with aromatic residues in protein binding pockets, while its tunable substitution pattern at C-2, C-5, and C-7 positions allows precise optimization of pharmacodynamic and pharmacokinetic properties [9]. This molecular framework has demonstrated remarkable target promiscuity, serving as the chemical backbone for inhibitors of cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (Trks), carbonic anhydrases (CAs), and inflammatory mediators like COX-2 and 5-LOX [4] [9]. The strategic incorporation of hydrogen bond donors/acceptors at the C-5 position (such as the hydroxyl group in the title compound) significantly enhances target engagement capabilities, as evidenced in crystallographic studies of kinase-inhibitor complexes [9].
Table 1: Structural Features and Target Affinities of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | C5 Substituent | C2 Substituent | Primary Targets | Key Interactions |
---|---|---|---|---|
Larotrectinib | H | -CONH- | TrkA/B/C | H-bond with hinge region |
Entrectinib | H | -CONH- | TrkA/B/C, ROS1, ALK | Hydrophobic pocket occupancy |
Compound 7d [9] | OH | Sulfonamide | CA IX/XII, CDK6 | Zn²⁺ coordination, H-bond with Val101 |
Compound 11 [1] | H | Ethyl carboxylate | COX-2, sPLA2 | Ionic interactions, H-bond with Tyr355 |
Title Compound | OH | Ethyl carboxylate | Synthetic intermediate | Chelation, tautomeric versatility |
The therapeutic journey of pyrazolo[1,5-a]pyrimidines began with their exploration as kinase inhibitors in oncology. The 2018-2019 FDA approvals of first-generation Trk inhibitors Larotrectinib and Entrectinib marked a watershed moment, validating this scaffold for targeted cancer therapy against NTRK fusion-positive solid tumors [4]. These agents demonstrated unprecedented response rates (>75%) in basket trials encompassing >25 tumor types, establishing a paradigm for histology-agnostic cancer treatment. However, acquired resistance via solvent-front mutations (e.g., TRKA G595R) necessitated second-generation inhibitors. The 2023 approval of Repotrectinib (TPX-0005) addressed this challenge through a macrocyclic structure incorporating the pyrazolo[1,5-a]pyrimidine core with optimized steric constraints to overcome mutation-induced resistance [4]. Concurrently, medicinal chemists exploited this scaffold beyond oncology, developing derivatives with potent anti-inflammatory activity via dual COX-2/5-LOX inhibition (e.g., Compound 11, IL-6 inhibition = 80%, TNF-α inhibition = 89%) and significant sPLA₂-V suppression (IC₅₀ = 1 µM) [1]. The scaffold's versatility was further demonstrated in tuberculosis drug discovery, where pyrazolo[1,5-a]pyrimidin-7(4H)-ones exhibited potent anti-mycobacterial activity through novel mechanisms involving FAD-dependent hydroxylase inhibition [5].
Table 2: Evolution of Clinically Significant Pyrazolo[1,5-a]pyrimidine-Based Therapeutics
Generation | Approval Year | Representative Drug | Therapeutic Target | Clinical Significance |
---|---|---|---|---|
First-gen | 2018 | Larotrectinib | TrkA/B/C | First histology-agnostic NTRK inhibitor |
First-gen | 2019 | Entrectinib | TrkA/B/C, ROS1, ALK | CNS-penetrant NTRK inhibitor |
Second-gen | 2023 | Repotrectinib | TrkA/B/C (mutant) | Solvent-front mutation coverage |
Preclinical | - | CA IX/XII inhibitors [9] | CDK6, CA IX/XII | Dual-targeted NSCLC therapy |
Preclinical | - | Compound 11 [1] | COX-2/sPLA₂/15-LOX | Multi-targeted anti-inflammatory |
Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 2115589-43-8, C₉H₁₀N₄O₃, MW 222.20) exemplifies the strategic importance of functionalized pyrazolopyrimidines as synthetic building blocks. The molecule features three modifiable sites: (1) the ethyl carboxylate at C-2 for nucleophilic substitution or hydrolysis, (2) the phenolic hydroxyl at C-5 enabling metal coordination or alkylation, and (3) the electron-deficient pyrimidine ring amenable to electrophilic substitution [8]. The C5-hydroxy group confers distinctive tautomeric behavior, existing in equilibrium between keto (lactam) and enol (hydroxypyrimidine) forms. X-ray crystallographic analysis of analogous compounds confirms the lactam tautomer predominates in solid state, with carbonyl bond lengths of 1.23 Å characteristic of conjugated amides rather than phenolic C–O bonds (1.36 Å) [5]. This tautomerism enhances hydrogen-bonding capacity, allowing simultaneous donation (N-H lactam) and acceptance (C=O). The electron-withdrawing carboxylate at C-2 further acidifies the C5-hydroxyl (pKa ~8), facilitating deprotonation under physiological conditions for zinc coordination in metalloenzyme active sites [9]. These properties make it a versatile precursor for synthesizing fused polyheterocycles and metal complexes investigated as kinase and carbonic anhydrase inhibitors [3] [8] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3